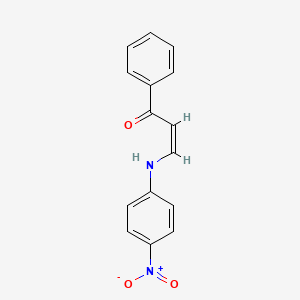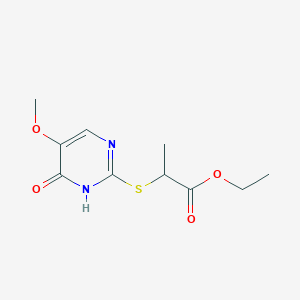
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C13H12ClF3N2O2 and is commonly referred to as CFTR inhibitor. In
Mécanisme D'action
The mechanism of action of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the inhibition of the CFTR protein, which regulates the transport of chloride ions across cell membranes. In individuals with cystic fibrosis, mutations in the CFTR gene result in the production of a defective protein that is unable to transport chloride ions properly. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein by increasing the stability of the protein and promoting its proper folding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been extensively studied. In vitro studies have shown that this compound is a potent inhibitor of the CFTR protein, with an IC50 value of 0.3 μM. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, with an IC50 value of 2.5 μM. In vivo studies have shown that this compound is well-tolerated and has a low toxicity profile.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide in lab experiments include its potent inhibitory activity against the CFTR protein and its low toxicity profile. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide. One potential direction is the development of more potent CFTR inhibitors that can improve the function of the CFTR protein in individuals with cystic fibrosis. Additionally, this compound could be studied for its potential use in other diseases that involve ion transport across cell membranes. Further research could also focus on the development of more cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide involves the reaction of 4-(trifluoromethyl)pyridine-2-carboxylic acid with oxan-4-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride and subsequently reacted with 6-chloro-1-hexanol to yield the final product.
Applications De Recherche Scientifique
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the treatment of cystic fibrosis. CFTR inhibitors such as 6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide have been shown to improve the function of the CFTR protein, which is mutated in individuals with cystic fibrosis. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClF3N2O2/c13-10-6-7(12(14,15)16)5-9(18-10)11(19)17-8-1-3-20-4-2-8/h5-6,8H,1-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFHZNCSFLAVON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)C2=NC(=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(oxan-4-yl)-4-(trifluoromethyl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)
![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)





![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(isopropylsulfonyl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2493976.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2493978.png)

![5,7-diphenyl-N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2493980.png)
![Lithium;3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-2,2-dimethylpropanoate](/img/structure/B2493982.png)